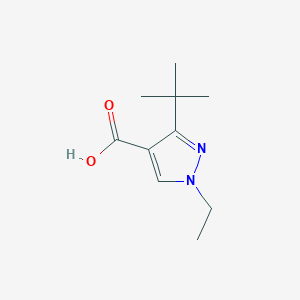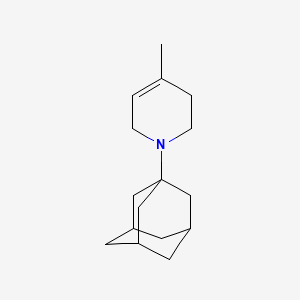
1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Adamantyl)-4-methyl-3,6-dihydro-2H-pyridine is a compound that features a unique adamantane structure fused with a pyridine ring. Adamantane derivatives are known for their stability and rigidity, which make them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology . The incorporation of the adamantane moiety into the pyridine ring enhances the compound’s chemical and physical properties, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of 1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and pyridine derivatives.
Reaction Conditions: One common method involves the alkylation of adamantane with a suitable pyridine derivative under acidic conditions.
Industrial Production: Industrial production methods often focus on optimizing yield and purity.
Análisis De Reacciones Químicas
1-(1-Adamantyl)-4-methyl-3,6-dihydro-2H-pyridine undergoes various chemical reactions, including:
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine exerts its effects involves interactions with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-(1-Adamantyl)-4-methyl-3,6-dihydro-2H-pyridine can be compared with other adamantane derivatives such as:
Memantine: Another adamantane derivative, memantine is used in the treatment of Alzheimer’s disease.
Rimantadine: Similar to amantadine, rimantadine is used as an antiviral agent.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to other adamantane derivatives.
Propiedades
Fórmula molecular |
C16H25N |
|---|---|
Peso molecular |
231.38 g/mol |
Nombre IUPAC |
1-(1-adamantyl)-4-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C16H25N/c1-12-2-4-17(5-3-12)16-9-13-6-14(10-16)8-15(7-13)11-16/h2,13-15H,3-11H2,1H3 |
Clave InChI |
NIJQGPSAFZQYFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCN(CC1)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



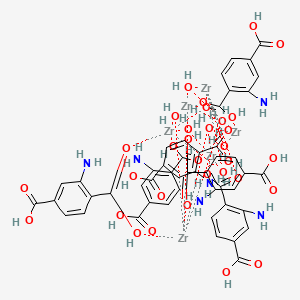
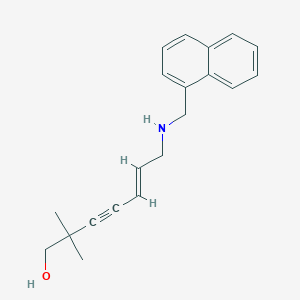
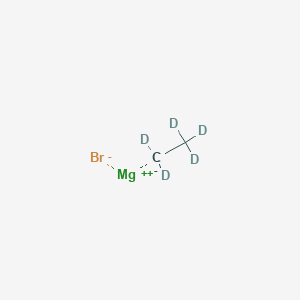
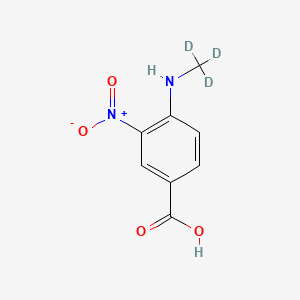
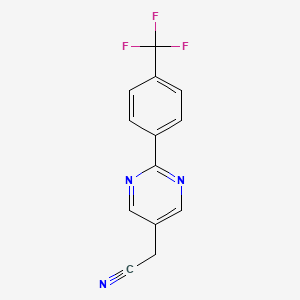
![(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13441267.png)
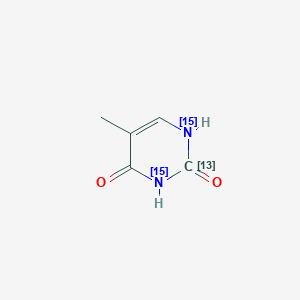
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)
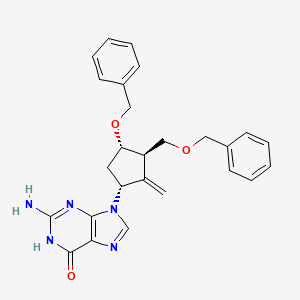

![(5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13441327.png)
![N6-(Benzoyloxy)-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester](/img/structure/B13441331.png)
